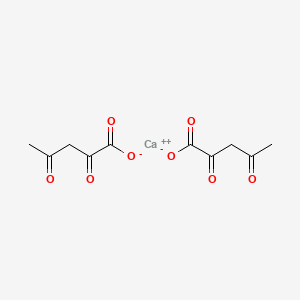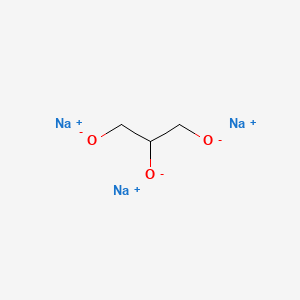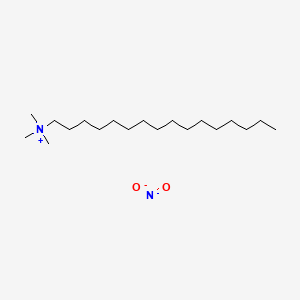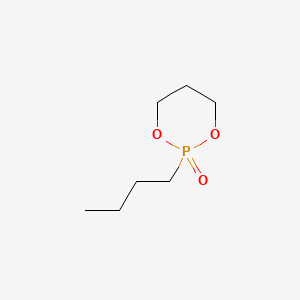
Calcium 2,4-dioxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2,4-dioxovalerate is a calcium salt of 2,4-dioxovaleric acid This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium 2,4-dioxovalerate can be synthesized through the reaction of 2,4-dioxovaleric acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving 2,4-dioxovaleric acid in a suitable solvent, such as water or ethanol, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to optimize yield and purity. The product is then purified through filtration, crystallization, or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Calcium 2,4-dioxovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Calcium 2,4-dioxovalerate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of calcium 2,4-dioxovalerate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2,4-dioxovalerate: Similar in structure but contains an ethyl ester group instead of a calcium ion.
2,4-Dioxovaleric Acid: The parent acid form of calcium 2,4-dioxovalerate.
Comparison: this compound is unique due to the presence of the calcium ion, which imparts different chemical and physical properties compared to its analogs. For example, the calcium ion can influence the solubility, reactivity, and biological activity of the compound, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
94135-15-6 |
|---|---|
Molecular Formula |
C10H10CaO8 |
Molecular Weight |
298.26 g/mol |
IUPAC Name |
calcium;2,4-dioxopentanoate |
InChI |
InChI=1S/2C5H6O4.Ca/c2*1-3(6)2-4(7)5(8)9;/h2*2H2,1H3,(H,8,9);/q;;+2/p-2 |
InChI Key |
XWRRCGBIVVWVRX-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)CC(=O)C(=O)[O-].CC(=O)CC(=O)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















